1-(2-Chloro-5-fluoropyridin-3-yl)but-3-en-1-amine is a fluorinated pyridine derivative characterized by a pyridine ring substituted with chloro and fluoro groups at the 2 and 5 positions, respectively. Additionally, it features a butenylamine side chain, giving it unique chemical properties. The molecular formula of this compound is CHClFN, and it has a molecular weight of 200.64 g/mol. This compound is of particular interest in medicinal chemistry and organic synthesis due to its reactive functional groups, which can engage in various
The reactivity of 1-(2-Chloro-5-fluoropyridin-3-yl)but-3-en-1-amine can be attributed to its functional groups. The butenylamine moiety allows for nucleophilic attacks, while the halogen substituents enhance electrophilic character. Common reactions include:
Research has indicated that 1-(2-Chloro-5-fluoropyridin-3-yl)but-3-en-1-amine exhibits significant biological activity, particularly as an antimicrobial and anticancer agent. Its structural features enhance binding affinity to specific biological targets, suggesting potential modulation of various biochemical pathways. Studies have shown that compounds with similar structures can inhibit enzymes or receptors involved in disease processes, indicating its potential as a lead compound in drug development aimed at treating conditions related to cellular proliferation and infection .
The synthesis of 1-(2-Chloro-5-fluoropyridin-3-yl)but-3-en-1-amine typically involves several steps:
These methods can vary based on the desired scale of production, whether for laboratory research or industrial applications .
1-(2-Chloro-5-fluoropyridin-3-yl)but-3-en-1-amine has a broad range of applications:
The presence of halogen substituents enhances its utility in medicinal applications by improving pharmacokinetic properties .
Studies focusing on the interactions of 1-(2-Chloro-5-fluoropyridin-3-yl)but-3-en-1-amine with biological targets have revealed that it can inhibit specific enzymes or receptors involved in disease pathways. The halogen substituents are critical for enhancing binding affinity, which is essential for optimizing its efficacy as a therapeutic agent. Understanding these interactions is vital for further drug development efforts .
Several compounds share structural similarities with 1-(2-Chloro-5-fluoropyridin-3-yl)but-3-en-1-amine. Below is a comparison highlighting their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-5-fluoropyridin-3-amino | Pyridine ring with chloro and fluoro substituents | Lacks the butenylamine side chain |
| 4-Fluorobenzylamine | Aromatic amine with a fluorine substituent | Does not contain a pyridine ring |
| (R)-N-(2-Chloro-5-fluoropyridin-3-YL)butanamide | Amide derivative with similar pyridine structure | Contains an amide instead of an amine |
These compounds illustrate variations in substitution patterns and functional groups that influence their biological activity and chemical reactivity. The unique combination of chloro and fluoro groups along with the butenylamine side chain in 1-(2-Chloro-5-fluoropyridin-3-YL)butanamine contributes to its distinct properties compared to these similar compounds .